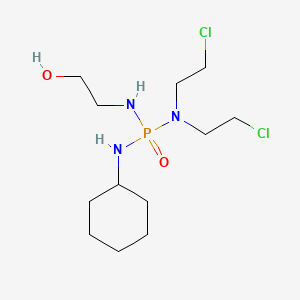
N,N-Bis(2-chloroethyl)-N'-cyclohexyl-N''-(2-hydroxyethyl)phosphoric triamide
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
N,N-Bis(2-chloroethyl)-N’-cyclohexyl-N’'-(2-hydroxyethyl)phosphoric triamide is a complex organic compound with significant applications in various fields. This compound is characterized by its unique structure, which includes chloroethyl, cyclohexyl, and hydroxyethyl groups attached to a phosphoric triamide core. The presence of these functional groups imparts distinct chemical properties and reactivity to the compound.
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of N,N-Bis(2-chloroethyl)-N’-cyclohexyl-N’'-(2-hydroxyethyl)phosphoric triamide typically involves multiple steps. One common method includes the reaction of cyclohexylamine with phosphorus oxychloride to form N-cyclohexylphosphoric triamide. This intermediate is then reacted with 2-chloroethylamine and 2-hydroxyethylamine under controlled conditions to yield the final product. The reaction conditions often require anhydrous solvents and inert atmosphere to prevent unwanted side reactions.
Industrial Production Methods
In industrial settings, the production of this compound may involve continuous flow reactors to ensure consistent quality and yield. The use of catalysts and optimized reaction parameters can enhance the efficiency of the synthesis process. Additionally, purification steps such as recrystallization or chromatography are employed to obtain the compound in high purity.
化学反应分析
Types of Reactions
N,N-Bis(2-chloroethyl)-N’-cyclohexyl-N’'-(2-hydroxyethyl)phosphoric triamide undergoes various chemical reactions, including:
Oxidation: The hydroxyethyl group can be oxidized to form corresponding ketones or aldehydes.
Reduction: The chloroethyl groups can be reduced to ethyl groups under specific conditions.
Substitution: The chloroethyl groups can participate in nucleophilic substitution reactions, leading to the formation of new derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are used.
Substitution: Nucleophiles like amines, thiols, or alcohols can react with the chloroethyl groups under basic conditions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the hydroxyethyl group can yield ketones, while nucleophilic substitution can produce a variety of substituted derivatives.
科学研究应用
N,N-Bis(2-chloroethyl)-N’-cyclohexyl-N’'-(2-hydroxyethyl)phosphoric triamide has diverse applications in scientific research:
Chemistry: It is used as a reagent in organic synthesis and as a precursor for the preparation of other complex molecules.
Biology: The compound is studied for its potential biological activity, including its effects on cellular processes and enzyme inhibition.
Medicine: Research is ongoing to explore its potential as a therapeutic agent, particularly in the treatment of certain cancers.
Industry: It finds applications in the production of specialty chemicals and materials, including polymers and coatings.
作用机制
The mechanism of action of N,N-Bis(2-chloroethyl)-N’-cyclohexyl-N’'-(2-hydroxyethyl)phosphoric triamide involves its interaction with specific molecular targets. The chloroethyl groups can form covalent bonds with nucleophilic sites in biomolecules, leading to the inhibition of enzyme activity or disruption of cellular functions. The hydroxyethyl group may also participate in hydrogen bonding and other interactions that modulate the compound’s biological effects.
相似化合物的比较
Similar Compounds
N,N-Bis(2-chloroethyl)amine: A simpler analogue with similar chloroethyl groups but lacking the cyclohexyl and hydroxyethyl functionalities.
Cyclophosphamide: A well-known chemotherapeutic agent with structural similarities, including the presence of chloroethyl groups.
Tris(2-chloroethyl)amine: Another related compound with three chloroethyl groups attached to a central nitrogen atom.
Uniqueness
N,N-Bis(2-chloroethyl)-N’-cyclohexyl-N’'-(2-hydroxyethyl)phosphoric triamide is unique due to the combination of its functional groups, which confer distinct chemical reactivity and potential biological activity. The presence of the cyclohexyl group enhances its lipophilicity, while the hydroxyethyl group provides additional sites for chemical modification and interaction with biological targets.
This detailed article provides a comprehensive overview of N,N-Bis(2-chloroethyl)-N’-cyclohexyl-N’'-(2-hydroxyethyl)phosphoric triamide, covering its synthesis, chemical reactions, applications, mechanism of action, and comparison with similar compounds
属性
CAS 编号 |
117112-33-1 |
|---|---|
分子式 |
C12H26Cl2N3O2P |
分子量 |
346.23 g/mol |
IUPAC 名称 |
2-[[bis(2-chloroethyl)amino-(cyclohexylamino)phosphoryl]amino]ethanol |
InChI |
InChI=1S/C12H26Cl2N3O2P/c13-6-9-17(10-7-14)20(19,15-8-11-18)16-12-4-2-1-3-5-12/h12,18H,1-11H2,(H2,15,16,19) |
InChI 键 |
HGQCIGLUITYMKL-UHFFFAOYSA-N |
规范 SMILES |
C1CCC(CC1)NP(=O)(NCCO)N(CCCl)CCCl |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。
















